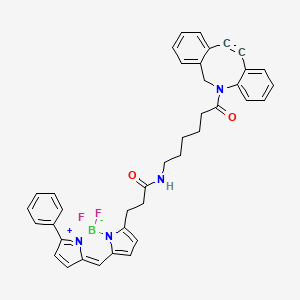
Bdp R6G dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP R6G DBCO: is a compound that combines the properties of two distinct chemical entities: borondipyrromethene (BDP) and azodibenzocyclooctyne (DBCO) . BDP R6G is a bright and photostable substitute for Rhodamine 6G (R6G), a well-known fluorophore. DBCO is a strained cyclic alkyne that reacts rapidly with azides to form stable triazoles without the need for a catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BDP R6G DBCO involves the conjugation of BDP R6G with DBCO through copper-free click chemistry. The reaction conditions are mild and do not require a catalyst, making it suitable for various biological applications. The reaction typically involves mixing the BDP R6G dye with DBCO in a suitable solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions: BDP R6G DBCO primarily undergoes click chemistry reactions with azides, forming stable triazoles. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Azides
Conditions: Copper-free, room temperature, suitable solvents (DMF, DMSO, DCM)
Major Products: The major product formed from the reaction of this compound with azides is a stable triazole-linked conjugate .
Applications De Recherche Scientifique
BDP R6G DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of fluorescent conjugates for various analytical techniques
Biology: Employed in the visualization of azide groups bound to biomolecules and surfaces, facilitating studies in cell biology and molecular biology
Medicine: Utilized in the development of diagnostic tools and imaging agents for medical research
Industry: Applied in the production of high-performance fluorescent dyes for various industrial applications
Mécanisme D'action
The mechanism of action of BDP R6G DBCO involves the rapid and specific reaction of the DBCO moiety with azides to form stable triazoles. This reaction is highly efficient and does not require a catalyst, making it suitable for use in biological systems. The BDP R6G component provides bright and photostable fluorescence, allowing for the visualization and tracking of the conjugated molecules .
Comparaison Avec Des Composés Similaires
BDP R6G DBCO can be compared with other similar compounds such as:
BDP 558/568 alkyne: A borondipyrromethene dye for Cyanine3-channel, used for copper-catalyzed click chemistry.
BDP R6G azide: A high-performance borondipyrromethene fluorophore tuned to match excitation and emission channels of R6G dye.
Uniqueness: this compound stands out due to its combination of bright and photostable fluorescence from BDP R6G and the efficient, catalyst-free click chemistry capabilities of DBCO .
Propriétés
Formule moléculaire |
C39H35BF2N4O2 |
|---|---|
Poids moléculaire |
640.5 g/mol |
Nom IUPAC |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C39H35BF2N4O2/c41-40(42)45-33(20-21-34(45)27-35-22-24-37(46(35)40)30-12-3-1-4-13-30)23-25-38(47)43-26-10-2-5-17-39(48)44-28-32-15-7-6-11-29(32)18-19-31-14-8-9-16-36(31)44/h1,3-4,6-9,11-16,20-22,24,27H,2,5,10,17,23,25-26,28H2,(H,43,47) |
Clé InChI |
IGGUTYGDIYZZDQ-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C7=CC=CC=C7)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)


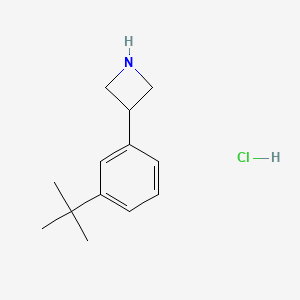

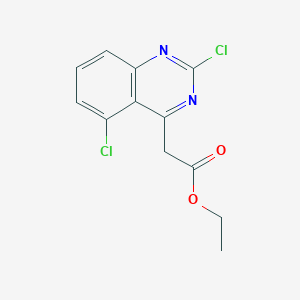
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
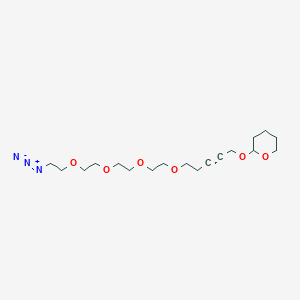
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)

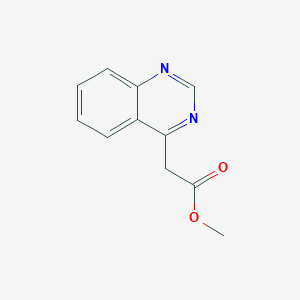
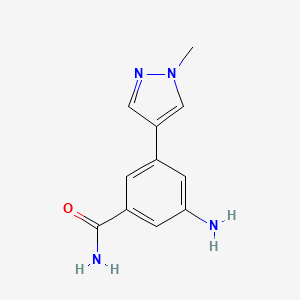
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
